Thermal Stability Enhancement in Polyimides: Bromophenoxy- vs. Non-Halogenated Diamine Monomers
Co-polyimides synthesized from 4,4'-diamino-(4''-p-bromophenoxy)triphenylamine (a structurally related bromophenoxy diamine monomer) exhibit thermal decomposition temperatures (Td) in the range of 426-476°C as measured by thermogravimetric analysis (TGA) [1]. In contrast, comparable polyimides derived from non-halogenated diamine monomers with phenoxy linkages typically exhibit Td values approximately 50-80°C lower under identical testing conditions [1]. The bromine substituent contributes to enhanced thermal stability through increased intermolecular interactions and the heavy atom effect.
| Evidence Dimension | Thermal decomposition temperature (Td) of resulting polyimides |
|---|---|
| Target Compound Data | 426-476°C (for Br-TPA co-polyimides derived from bromophenoxy diamine monomer) |
| Comparator Or Baseline | ~350-400°C (non-halogenated phenoxy-linked diamine-based polyimides) |
| Quantified Difference | +50 to +80°C improvement |
| Conditions | TGA analysis under nitrogen atmosphere; heating rate not explicitly specified in source |
Why This Matters
Higher thermal decomposition temperature directly correlates with broader processing windows and enhanced material stability in high-temperature applications, making bromophenoxy diamine monomers preferable for aerospace, electronics, and high-performance polymer procurement.
- [1] Khalid N, Siddiqi HM, Park OO, Ahmed S, Serwar M. Bromophenoxy Substitution Effect on Thermal and Opto-Electronic Properties of Triphenylamine-Based Co-polyimides. ChemistrySelect. 2023;8(26):e202203674. View Source
